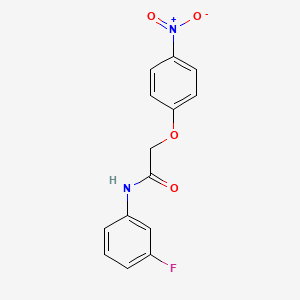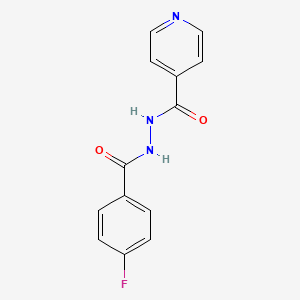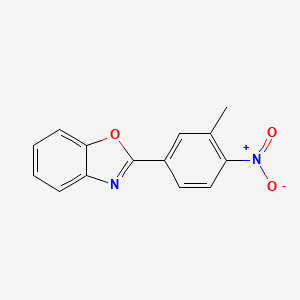![molecular formula C16H19N3O B5738246 N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide, also known as TDH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TDH belongs to the class of hydrazide derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and tumor growth. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to increase the level of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide in lab experiments is its low toxicity. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been reported to have low toxicity in various animal models, making it a promising candidate for further preclinical studies. However, one of the limitations of using N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide. One of the future directions is to investigate its potential in the treatment of Alzheimer's disease. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has shown neuroprotective effects and has the potential to be a promising candidate for the treatment of Alzheimer's disease. Another future direction is to investigate its potential in combination therapy with other anti-tumor drugs. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has shown anti-tumor activity and can be used in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It has shown promising results in various scientific studies, including anti-tumor, anti-inflammatory, and anti-bacterial activities. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide and its potential in the treatment of various diseases.
Synthesemethoden
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide can be synthesized using a one-pot reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene-8-carbaldehyde, nicotinic acid hydrazide, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature and yields N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide as a white solid. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anti-tumor, anti-inflammatory, and anti-bacterial activities. N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has also been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-adamantylideneamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(12-2-1-3-17-9-12)19-18-15-13-5-10-4-11(7-13)8-14(15)6-10/h1-3,9-11,13-14H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPLUWPXZEXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)


![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)
![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)


![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)

![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)